ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that combines a pyrimidine ring with a thiophene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrimidine and thiophene rings. Common synthetic routes include:
Cyclization Reactions: The formation of the thiophene ring can be achieved through cyclization reactions involving sulfur-containing reagents.
Condensation Reactions: The pyrimidine ring is often synthesized through condensation reactions of appropriate precursors.
Industrial Production: Industrial production methods may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds:
Properties
Molecular Formula |
C18H20ClN3O3S2 |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-3-8-26-18-20-9-11(19)14(21-18)15(23)22-16-13(17(24)25-4-2)10-6-5-7-12(10)27-16/h9H,3-8H2,1-2H3,(H,22,23) |
InChI Key |
DCWYLHAGOJFPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)Cl |
Origin of Product |
United States |
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